molecular formula C20H16FN5OS B2521502 N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852375-51-0

N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2521502
CAS No.: 852375-51-0
M. Wt: 393.44
InChI Key: OKGHCRYPKGNQCO-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a synthetic small molecule investigated for its potent kinase inhibitory activity. This [1,2,4]triazolo[4,3-b]pyridazine derivative is a subject of interest in oncology research, particularly for targeting receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) family. Studies on analogous compounds suggest its mechanism involves competitively binding to the ATP-binding site of these kinases, thereby suppressing autophosphorylation and disrupting downstream signaling cascades, such as the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival. The specific molecular architecture of this compound, featuring the 4-fluorophenylacetamide and p-tolyl-triazolopyridazine moieties, is engineered to enhance selectivity and binding affinity. Its primary research value lies in its potential to induce apoptosis and inhibit migration and invasion in various cancer cell lines. Researchers utilize this compound as a chemical tool to elucidate the complex roles of specific kinase-driven pathways in disease models and to explore the therapeutic potential of targeted inhibition in preclinical studies. The structural features align with known pharmacophores for kinase inhibition , making it a valuable candidate for structure-activity relationship (SAR) studies and for developing next-generation targeted therapies.

Properties

IUPAC Name

N-(4-fluorophenyl)-2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN5OS/c1-13-2-4-14(5-3-13)20-24-23-17-10-11-19(25-26(17)20)28-12-18(27)22-16-8-6-15(21)7-9-16/h2-11H,12H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKGHCRYPKGNQCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure that includes a triazole ring and a pyridazine moiety. The presence of the 4-fluorophenyl and p-tolyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Research indicates that derivatives of triazoles, including those related to this compound, exhibit significant anticancer properties. For instance:

  • Mechanism of Action : Triazole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDACs) .
  • Case Studies : In vitro studies demonstrated that certain triazole compounds exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Testing Against Pathogens : Compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed varying degrees of antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .

Anti-inflammatory Properties

The anti-inflammatory potential of related compounds has been documented:

  • Inhibition of COX Enzymes : Some derivatives have demonstrated selective inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For example, certain pyrazole derivatives showed IC50 values significantly lower than traditional NSAIDs like Celecoxib .

Data Tables

Biological ActivityTargetIC50 ValueReference
AnticancerHDAC<10 μM
AntimicrobialE. coli200 μg/mL
Anti-inflammatoryCOX-II0.011 μM

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds inhibit specific enzymes that are pivotal in disease progression.
  • Receptor Modulation : They may act on various receptors influencing cellular signaling pathways.
  • DNA Interaction : Some derivatives have been shown to intercalate with DNA or inhibit topoisomerases.

Scientific Research Applications

Anticancer Properties

Research indicates that N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibits significant anticancer activity. Studies have shown that it can inhibit the proliferation of various cancer cell lines by targeting specific kinases involved in cell signaling pathways.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial effects against various bacterial strains and fungi. The mechanism involves disrupting cellular processes in microbial cells, leading to cell death.

Reaction Conditions

Common reaction conditions include the use of strong bases (e.g., sodium hydride) and solvents like dimethylformamide (DMF). Optimization techniques such as high-performance liquid chromatography (HPLC) are often employed for purification.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on Anticancer Activity : In vitro studies showed a dose-dependent inhibition of cancer cell lines (e.g., MCF-7 breast cancer cells), with IC50 values indicating significant potency.
  • Antimicrobial Testing : Clinical isolates of bacteria were tested against this compound showing effective inhibition at low concentrations (MIC values).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name (CAS/Reference) Triazolo Ring Substituent Acetamide Substituent Molecular Formula Molecular Weight Key Features
Target Compound 3-(p-tolyl) N-(4-fluorophenyl) C20H16FN5OS* ~401.4* Methyl (electron-donating), 4-F phenyl
2-((3-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide (721964-51-8) 3-(4-ethoxyphenyl) N-(4-fluorophenyl) C21H18FN5O2S 447.5 Ethoxy (polar), 4-F phenyl
2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-fluorophenyl)acetamide (852373-17-2) 3-(4-chlorophenyl) N-(2-fluorophenyl) C19H13ClFN5OS 413.9 Chloro (electron-withdrawing), 2-F phenyl
N-(4-chloro-3-fluorophenyl)-2-((6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide (894062-55-6) 6-(4-ethoxyphenyl) N-(4-chloro-3-fluorophenyl) C21H17ClFN5O2S 457.9 Ethoxy on triazolo, dihalogenated phenyl
2-(Bis[1,2,4]triazolo[4,3-a:3’,4’-c]quinoxalin-3-ylsulfanyl)-N-(4-fluorophenyl)acetamide Bis-triazoloquinoxaline N-(4-fluorophenyl) Not provided Not provided Complex core, strong Topo II inhibition

*Estimated based on structural formula.

Key Observations:
  • Acetamide Substituents : The 4-fluorophenyl group is conserved in active analogs (e.g., ’s Topo II inhibitor), suggesting its role in target binding. Shifting fluorine to position 2 () may alter steric interactions .
  • Molecular Weight and Lipophilicity : The target compound’s lower molecular weight (~401.4) compared to ’s analog (457.9) may improve bioavailability. Chloro and ethoxy substituents increase lipophilicity, which could enhance membrane permeability but raise toxicity risks .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(4-fluorophenyl)-2-((3-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide?

  • Methodological Answer : The synthesis involves:
  • Step 1 : Formation of the triazolo[4,3-b]pyridazine core via cyclization of hydrazine derivatives with carbonyl intermediates under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
  • Step 2 : Thioacetamide introduction via nucleophilic substitution using mercaptoacetic acid derivatives and a base (e.g., K₂CO₃ in DMF, 60°C) .
  • Step 3 : Final coupling of the 4-fluorophenylacetamide group using EDC/HOBt-mediated amide bond formation .
    Critical Parameters : Solvent polarity, temperature control, and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is the compound’s structural integrity validated post-synthesis?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and absence of impurities (e.g., aromatic proton integration ratios) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., C₂₁H₁₉FN₅O₂S, expected m/z 406.12) .
  • X-ray Crystallography (if available): Resolves 3D conformation, confirming triazole-pyridazine ring geometry .

Q. What are the hypothesized biological targets based on structural analogs?

  • Methodological Answer :
  • Ion Channels : Fluorophenyl and triazole motifs suggest sodium/potassium channel modulation, validated via patch-clamp assays .
  • Kinases : Pyridazine cores often inhibit ATP-binding pockets; use kinase profiling panels (e.g., Eurofins KinaseProfiler™) .
  • Microbial Targets : Thioacetamide derivatives show antibacterial activity; test via MIC assays against Gram-positive pathogens .

Advanced Research Questions

Q. How can synthetic yield of the triazolo[4,3-b]pyridazine core be optimized?

  • Methodological Answer :
  • Catalyst Screening : Use Pd/Cu catalysts for cyclization (e.g., 10 mol% CuI, 20% yield improvement) .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 12 hours) with comparable purity .
  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., 75%→90% yield) .

Q. What structure-activity relationships (SAR) emerge from halogen substitution (e.g., F vs. Cl)?

  • Methodological Answer :
  • Lipophilicity : Fluorine increases logP (e.g., 4-fluorophenyl: logP = 2.1 vs. 4-chlorophenyl: logP = 2.8), enhancing membrane permeability .
  • Target Affinity : Fluorine’s electronegativity improves hydrogen bonding with kinase catalytic domains (e.g., IC₅₀ reduced from 120 nM to 45 nM) .
    Table 1 : SAR Comparison of Halogen-Substituted Analogs
SubstituentlogPIC₅₀ (Kinase X)MIC (S. aureus)
-F2.145 nM8 µg/mL
-Cl2.8120 nM12 µg/mL
Data derived from .

Q. What computational tools predict binding modes to kinase targets?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina screens poses against PDB structures (e.g., 3POZ for Aurora kinase) .
  • Molecular Dynamics (MD) : GROMACS simulates binding stability (e.g., RMSD < 2.0 Å over 100 ns) .
  • Free Energy Perturbation (FEP) : Quantifies ΔΔG for halogen substitutions (e.g., -F vs. -Cl) .

Q. How can metabolic stability be assessed in preclinical studies?

  • Methodological Answer :
  • Liver Microsomal Assays : Incubate with human liver microsomes (HLM); measure half-life (t₁/₂) via LC-MS/MS .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: IC₅₀ > 10 µM indicates low risk) .
  • Reactive Metabolite Detection : Trapping assays with glutathione (GSH) to identify toxic intermediates .

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